molecular formula C26H25ClN2OS B2489858 N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide CAS No. 532974-71-3

N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide

Cat. No.: B2489858
CAS No.: 532974-71-3
M. Wt: 449.01
InChI Key: OAXSYOBUQWAJRH-UHFFFAOYSA-N
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Description

N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound that features a combination of indole, benzyl, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide typically involves multiple steps. One common approach begins with the preparation of the indole derivative, followed by the introduction of the 2-chlorobenzylthio group. The final step involves the coupling of this intermediate with 3,4-dimethylbenzamide under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.

Scientific Research Applications

N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery efforts.

    Medicine: Its structural features suggest potential pharmacological activity, making it a candidate for further investigation in medicinal chemistry.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide include other indole derivatives, benzylthio compounds, and benzamides. Examples include:

  • N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide
  • N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2OS/c1-18-11-12-20(15-19(18)2)26(30)28-13-14-29-16-25(22-8-4-6-10-24(22)29)31-17-21-7-3-5-9-23(21)27/h3-12,15-16H,13-14,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXSYOBUQWAJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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